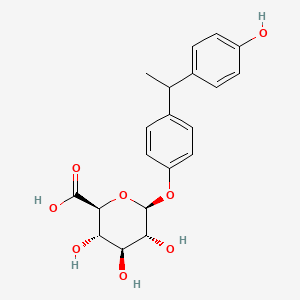
2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose is a complex carbohydrate derivative belonging to the class of oligosaccharides. These compounds are composed of 3 to 10 monosaccharide units linked through glycosidic bonds . This specific compound is notable for its unique structure, which includes acetylamino and deoxy groups, as well as alpha-L-galactopyranosyl and beta-D-galactopyranosyl units.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and acetylation. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve enzymatic synthesis using glycosyltransferases, which can catalyze the formation of glycosidic bonds with high specificity. These methods are advantageous for large-scale production due to their efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups .
Aplicaciones Científicas De Investigación
2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex carbohydrates and glycoconjugates.
Biology: It serves as a model compound for studying carbohydrate-protein interactions.
Industry: It is used in the production of bioactive compounds and as a precursor for various biochemical assays
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose involves its interaction with specific molecular targets, such as glycosyltransferases and lectins. These interactions can modulate various biological pathways, including cell signaling and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl-(1->3)-O-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-alpha-D-galactopyranosyl: Similar structure but different glycosidic linkages.
6-Deoxy-alpha-L-galactopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->3)-2-acetamido-2-deoxy-D-galactose: Similar functional groups but different monosaccharide units.
Uniqueness
The uniqueness of 2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose lies in its specific combination of acetylamino and deoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H25NO10 |
|---|---|
Peso molecular |
367.35 g/mol |
Nombre IUPAC |
N-[2,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-6(3-16)24-13(22)7(9(12)19)15-5(2)17/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17) |
Clave InChI |
YSVYPLBRZMVZJE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)O)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-](/img/structure/B13856062.png)


![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)

![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)


![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)


![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)
